Antiproliferative Activity in MCF-7 Breast Cancer Cells: A Clear Differential vs. Derivatives
1-Methoxy-2-formyl-3H-benzo[f]chromene exhibits a baseline antiproliferative IC50 of 100.94 ± 1.83 μM against the MCF-7 human breast adenocarcinoma cell line. While this activity is moderate, it serves as a crucial reference point for structure-activity relationship (SAR) studies. Notably, a simple derivative (compound 1a) achieved an IC50 of 11.23 ± 0.60 μM, representing a 9-fold increase in potency, while other derivatives were either less active or inactive (IC50 > 150 μM). This demonstrates that the specific 1-methoxy-2-formyl pattern is a key starting point for chemical optimization, and the unmodified compound provides a well-defined baseline for research [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 100.94 ± 1.83 μM |
| Comparator Or Baseline | Compound 1a (a derivative): 11.23 ± 0.60 μM; Compounds 3, 3a, 3b, 3c: various values (e.g., 10.45 ± 0.45 μM, 30.74 ± 0.72 μM, >150 μM) |
| Quantified Difference | ~9-fold increase in potency for derivative 1a compared to parent compound; other derivatives show varied activity, highlighting SAR. |
| Conditions | MCF-7 human breast cancer cells, 72 hr MTT assay (mean ± SD, n=3) |
Why This Matters
This data establishes a precise potency baseline for SAR studies, allowing researchers to quantify the impact of structural modifications and select the most promising derivatives for further development.
- [1] PMC. (2021). Table 5: Antiproliferative activities (IC50) of the compound against MCF-7 human breast cancer cells. Foods, 10(10), 2367. doi: 10.3390/foods10102367 View Source
